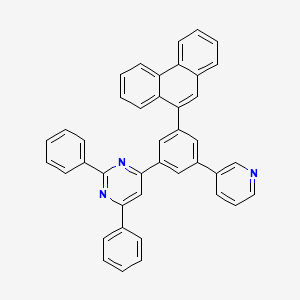
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which includes phenanthrene, pyridine, and pyrimidine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Derivative: Starting with phenanthrene, various functional groups are introduced through reactions such as Friedel-Crafts acylation and subsequent cyclization.
Pyridine Introduction: The phenanthrene derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired phenyl-pyridine linkage.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate compound with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of partially hydrogenated derivatives .
Applications De Recherche Scientifique
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. In electronic applications, its unique structure allows it to participate in charge transport and light emission processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-triazine
- 4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenyl-1,3,5-oxadiazine
Uniqueness
4-(3-Phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine is unique due to its combination of phenanthrene, pyridine, and pyrimidine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics .
Propriétés
Formule moléculaire |
C41H27N3 |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
4-(3-phenanthren-9-yl-5-pyridin-3-ylphenyl)-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C41H27N3/c1-3-12-28(13-4-1)39-26-40(44-41(43-39)29-14-5-2-6-15-29)34-23-32(31-17-11-21-42-27-31)22-33(24-34)38-25-30-16-7-8-18-35(30)36-19-9-10-20-37(36)38/h1-27H |
Clé InChI |
BVLKWTHRASDSBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CN=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


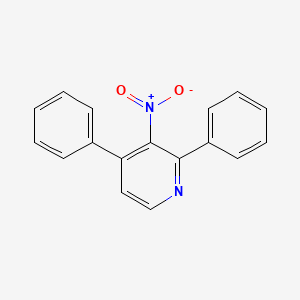

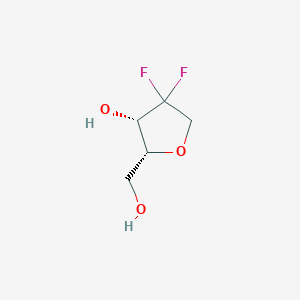
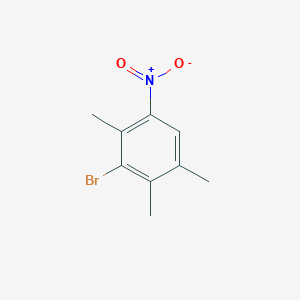
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
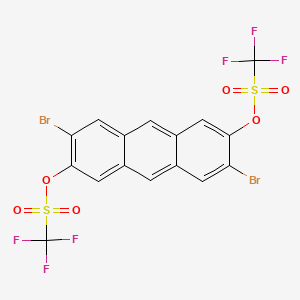
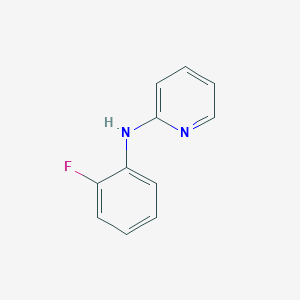
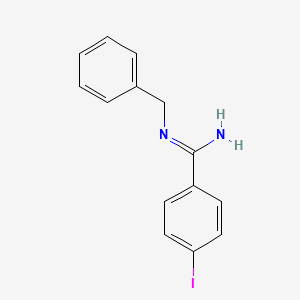
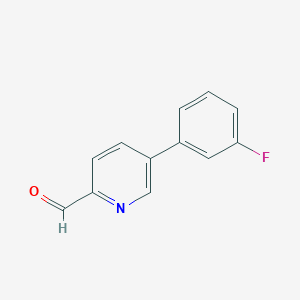
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
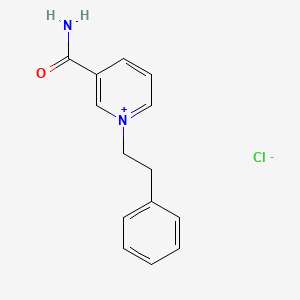
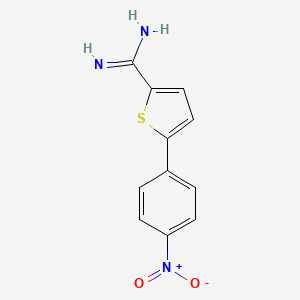

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
